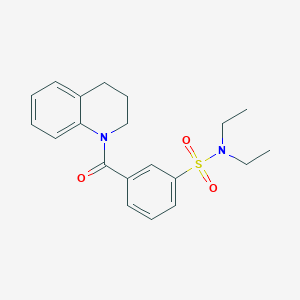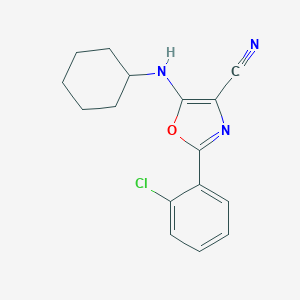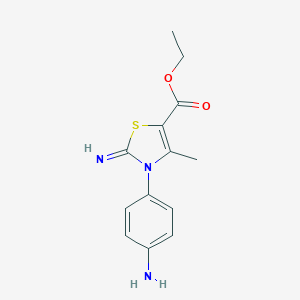
3,5-Dimethyl-4-(methylsulfanyl)phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-4-(methylsulfanyl)phenylamine is a chemical compound that belongs to the class of phenylamines. It is commonly referred to as 3,5-Dimethyl-4-(methylthio)phenethylamine or 3,5-Dimethyl-4-(methylthio)phenylethylamine. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-4-(methylsulfanyl)phenylamine is not fully understood. However, it is believed that this compound acts as a selective serotonin reuptake inhibitor (SSRI). It is thought to inhibit the reuptake of serotonin in the brain, leading to an increase in the levels of serotonin in the synaptic cleft. This increase in serotonin levels is believed to be responsible for the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,5-Dimethyl-4-(methylsulfanyl)phenylamine in lab experiments is its potential use as a selective serotonin reuptake inhibitor. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity. It has been shown to be toxic at high doses, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3,5-Dimethyl-4-(methylsulfanyl)phenylamine. One potential direction is the investigation of its potential use in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is the development of more selective and potent analogs of this compound for use in research and drug development. Additionally, the potential interactions of this compound with other neurotransmitters and receptors in the brain should be further explored to gain a better understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of 3,5-Dimethyl-4-(methylsulfanyl)phenylamine can be achieved through several methods. One of the most common methods involves the reaction of 3,5-dimethyl-4-nitrophenylamine with dimethyl sulfide in the presence of a reducing agent such as iron powder. Another method involves the use of thiol reagents such as thiourea or thioglycolic acid to react with 3,5-dimethyl-4-nitrophenylamine.
Applications De Recherche Scientifique
The potential applications of 3,5-Dimethyl-4-(methylsulfanyl)phenylamine in scientific research are vast. This compound has been studied for its potential use as a neurotransmitter in the brain. It has also been investigated for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
Propriétés
Formule moléculaire |
C9H13NS |
|---|---|
Poids moléculaire |
167.27 g/mol |
Nom IUPAC |
3,5-dimethyl-4-methylsulfanylaniline |
InChI |
InChI=1S/C9H13NS/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,10H2,1-3H3 |
Clé InChI |
CGVORISKZHZSQT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1SC)C)N |
SMILES canonique |
CC1=CC(=CC(=C1SC)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B262379.png)
![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)
![N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]acetamide](/img/structure/B262385.png)
![4-tert-butyl-N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B262386.png)




![2-(2-pyrazinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B262396.png)
![Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate](/img/structure/B262405.png)
![4-methoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide](/img/structure/B262406.png)


![2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B262413.png)